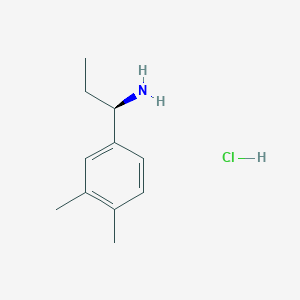

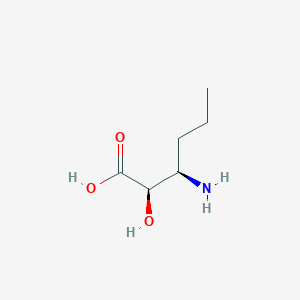

![molecular formula C12H13N5 B1424470 1-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-pyrazol-4-amine CAS No. 1304872-08-9](/img/structure/B1424470.png)

1-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-pyrazol-4-amine

説明

The compound “1-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-pyrazol-4-amine” is a derivative of benzimidazole . Benzimidazole derivatives are known for their broad range of chemical and biological properties and are used in the development of new drugs .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, molecules were synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using experimental and theoretical investigations. The optimized geometrical structure, electronic, and vibrational features are provided using the B3LYP/6-311++G (d,p) basis set .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the corrosion inhibition efficiency of Telmisartan, a similar compound, was found to increase with increasing concentration, acting as a cathodic type inhibitor .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight of a similar compound, 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole, is 304.4 g/mol .科学的研究の応用

Heterocyclic Compounds Synthesis and Applications

Heterocyclic compounds play a pivotal role in medicinal chemistry and material science due to their diverse biological activities and functional properties. The compound 1-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-pyrazol-4-amine belongs to this category, and its structural features make it a significant candidate for various applications. The chemistry of related heterocyclic compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones (DCNP) demonstrates their utility as building blocks in the synthesis of a wide range of heterocycles, including pyrazolo-imidazoles, thiazoles, and spiropyrans, which are valuable in the development of new materials and pharmaceuticals (Gomaa & Ali, 2020).

Antimicrobial and Antioxidant Properties

Monoterpenes and chromones, structurally similar to the queried compound, have been widely studied for their biological activities. For instance, p-Cymene and its derivatives, which share a similar benzene ring structure, exhibit a broad spectrum of biological activities, including antimicrobial effects, highlighting the potential of these compounds in addressing global health issues related to microbial resistance (Marchese et al., 2017). Similarly, chromones and their derivatives are known for their antioxidant properties, playing a crucial role in neutralizing active oxygen species and preventing cell impairment, which is essential for developing new therapeutic agents (Yadav et al., 2014).

Pharmaceutical and Medicinal Chemistry

The structural complexity and diversity of heterocyclic compounds, including pyrazole derivatives, make them a cornerstone in the field of pharmaceutical and medicinal chemistry. Methyl-substituted pyrazoles, in particular, have been identified as potent medicinal scaffolds, exhibiting a wide spectrum of biological activities. Their synthetic approaches and medical significance have been thoroughly investigated, underscoring their importance in drug discovery and development (Sharma et al., 2021).

作用機序

Target of Action

It’s worth noting that imidazole-containing compounds, which share a similar structure, have been found to interact with a broad range of targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been shown to interact with their targets in various ways, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse biological activities .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .

生化学分析

Biochemical Properties

It is known that similar compounds, such as imidazole derivatives, have a broad range of chemical and biological properties .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These hypotheses need to be confirmed through rigorous scientific investigation .

Temporal Effects in Laboratory Settings

The temporal effects of 1-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-pyrazol-4-amine in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported . Future in vitro or in vivo studies are required to elucidate these aspects .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of this compound in animal models .

Metabolic Pathways

Future studies should aim to identify any enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

It would be interesting to investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

特性

IUPAC Name |

1-[(1-methylbenzimidazol-2-yl)methyl]pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5/c1-16-11-5-3-2-4-10(11)15-12(16)8-17-7-9(13)6-14-17/h2-7H,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPUNHMGJWSAHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CN3C=C(C=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

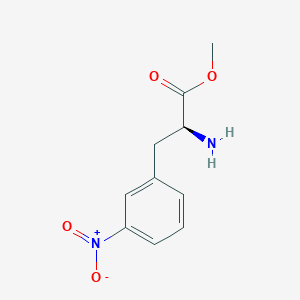

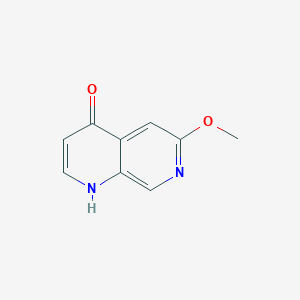

![(4R,12aS)-N-(2,4-difluorobenzyl)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-[1,3]oxazino[3,2-d]pyrido[1,2-a]pyrazine-9-carboxamide](/img/structure/B1424391.png)

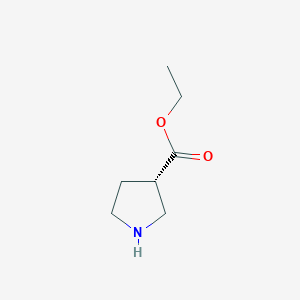

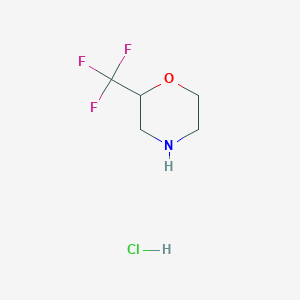

![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1424399.png)

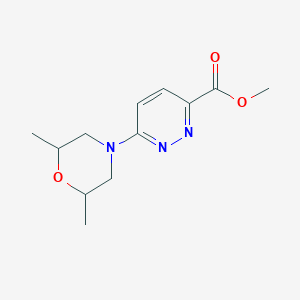

![5-(5-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)pyrazin-2-amine](/img/structure/B1424401.png)

![N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B1424404.png)

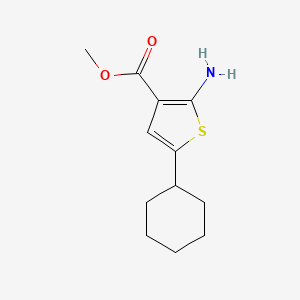

![Methyl({1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl})amine](/img/structure/B1424410.png)